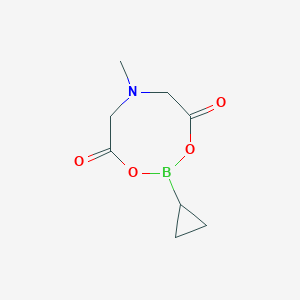

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS: 1104637-36-6) is a methyliminodiacetic acid (MIDA) boronate ester with the molecular formula C₈H₁₂BNO₄ and a molecular weight of 196.999 g/mol . This compound is part of a class of boron-containing heterocycles widely used as stable intermediates in Suzuki-Miyaura cross-coupling reactions. Its cyclopropyl substituent introduces unique steric and electronic properties, distinguishing it from other MIDA boronates. The compound is commercially available with a purity of 95% and is stored under inert conditions .

MIDA boronates are valued for their hydrolytic stability and controlled release of boronic acids under mild basic conditions. The cyclopropyl variant is particularly useful in synthesizing strained ring systems, which are relevant in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

2-cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-10-4-7(11)13-9(6-2-3-6)14-8(12)5-10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXFTRDFBQZFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657623 | |

| Record name | 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-36-6 | |

| Record name | 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of cyclopropylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the dioxazaborocane ring. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Analyse Des Réactions Chimiques

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boron-containing alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exhibit significant anticancer properties. The unique dioxazaborocane structure allows for interactions with biological targets that may inhibit tumor growth. For instance, research has demonstrated the efficacy of boron-containing compounds in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies indicate that boron compounds can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating boron into polymer matrices can improve their fire resistance and overall durability.

Nanomaterials

In nanotechnology, this compound can serve as a precursor for boron-based nanomaterials. These materials have potential applications in electronics and photonics due to their unique electronic properties.

Agricultural Chemistry

Pesticide Development

Research into the use of boron compounds in agriculture has highlighted their potential as pesticide agents. The compound's ability to disrupt metabolic processes in pests suggests it could be developed into an effective biopesticide. Studies are ongoing to evaluate its efficacy against various agricultural pests while minimizing environmental impact.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Properties of Boron Compounds | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell proliferation in vitro using derivatives of the compound. |

| Polymer Synthesis Using Boron Compounds | Materials Science | Developed new polymer composites with improved mechanical strength and thermal stability. |

| Biopesticide Potential of Boron Compounds | Agricultural Chemistry | Showed effective pest control with minimal toxicity to beneficial insects in preliminary trials. |

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Stability

- Electron-withdrawing groups (e.g., 4-bromophenyl) reduce boron’s Lewis acidity, requiring harsher reaction conditions .

- Steric Effects :

Activité Biologique

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1104637-36-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12BNO4, with a molecular weight of approximately 196.996 g/mol. It features a dioxazaborocane core that contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C8H12BNO4 |

| Molecular Weight | 196.996 g/mol |

| CAS Number | 1104637-36-6 |

| Melting Point | 183-193 °C |

| Purity | 95+% |

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of boron-containing compounds similar to this compound. Research indicates that such compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The compound may interfere with DNA repair mechanisms by targeting specific kinases involved in the DNA damage response (DDR), such as ATR (Ataxia Telangiectasia and Rad3-related protein) .

- Case Studies : In preclinical models, compounds with similar structures have shown promising results in enhancing the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to DNA-damaging therapies .

Pharmacokinetic Properties

The pharmacokinetics of boron-containing compounds are crucial for their therapeutic application. Factors such as bioavailability, metabolism, and excretion play significant roles in their effectiveness:

- Oral Bioavailability : Some studies suggest that derivatives of this compound exhibit favorable oral bioavailability profiles .

- Synergistic Effects : The combination of this compound with other chemotherapeutics has demonstrated synergistic effects in vitro and in vivo, suggesting enhanced therapeutic potential when used in combination regimens .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Inhibition of Tumor Growth : Studies have shown significant inhibition of tumor growth in xenograft models when treated with boron-containing compounds .

- Mechanistic Insights : Research indicates that these compounds may induce cell cycle arrest and apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .

- Potential Applications : Given their biological activity, these compounds are being investigated as potential candidates for cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.